Ethyl 5-chloro-2-methoxybenzoylformate
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Description
Ethyl 5-chloro-2-methoxybenzoylformate, also known as ethyl 5-chloro-2-methoxybenzoate, is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a starting material in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Zhu Jin-tao (2011) highlights a novel synthetic technology involving the preparation of 4-methoxyphenylacetic acid, starting from anisole using a Friedel-Crafts reaction to give ethyl 4-methoxybenzoylformate, which can be related to the synthesis of compounds like Ethyl 5-chloro-2-methoxybenzoylformate (Zhu Jin-tao, 2011).
- Yeong et al. (2018) synthesized and studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, which shares a similar molecular fragment with Ethyl 5-chloro-2-methoxybenzoylformate. Their research provides insights into crystal packing influenced by hydrogen bonds, relevant to similar molecular structures (Yeong, Chia, Quah, & Tan, 2018).
Medicinal Chemistry and Drug Design
- Romagnoli et al. (2008) explored the synthesis and biological evaluation of compounds with a structure similar to Ethyl 5-chloro-2-methoxybenzoylformate. They focused on antimitotic agents and tubulin inhibitors, contributing to cancer treatment research (Romagnoli et al., 2008).
- Dewangan et al. (2015) synthesized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from a compound with a similar structure. They evaluated these derivatives for analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of such compounds (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Molecular Docking and Antimicrobial Studies
- Karayel (2021) conducted a detailed study on benzimidazole derivatives, which are structurally related to Ethyl 5-chloro-2-methoxybenzoylformate, for their anti-cancer properties using molecular docking. This study adds to the understanding of molecular interactions and binding affinities in drug design (Karayel, 2021).
- Shakir et al. (2020) synthesized novel benzoxazine derivatives using a method involving compounds similar to Ethyl 5-chloro-2-methoxybenzoylformate. They evaluated their antibacterial activity, showing the potential use of these compounds in antimicrobial therapy (Shakir, Saoud, & Hussain, 2020).
properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGCFNKZHJLMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256217 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-methoxybenzoylformate | |
CAS RN |
951887-98-2 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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